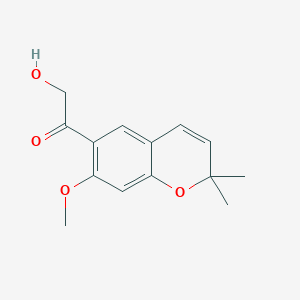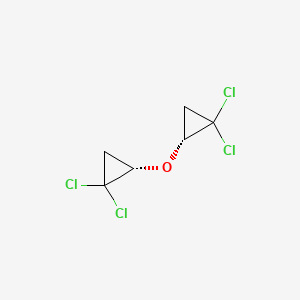
Cyclopropane, 1,1'-oxybis(2,2-dichloro-, (R*,S*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) is a chemical compound with the molecular formula C6H8Cl4O It is a derivative of cyclopropane, characterized by the presence of two dichloromethyl groups attached to the cyclopropane ring through an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-), the synthesis can be achieved through the reaction of dichlorocarbene with an appropriate alkene. Dichlorocarbene is typically generated in situ from chloroform and a strong base such as potassium hydroxide .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale reactions using similar methods as described above. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The dichloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce less chlorinated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring and the presence of electron-withdrawing dichloromethyl groups. These features make it a reactive intermediate in various chemical reactions, allowing it to participate in the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane, 1,2-dichloro, trans-: Another cyclopropane derivative with two chlorine atoms attached to the ring.
Cyclopropane, 1,1-dichloro-2,2,3-trimethyl-: A derivative with additional methyl groups.
Uniqueness
Cyclopropane, 1,1’-oxybis(2,2-dichloro-, (R*,S*)-) is unique due to the presence of an oxygen bridge connecting the dichloromethyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
Propiedades
Número CAS |
69655-80-7 |
|---|---|
Fórmula molecular |
C6H6Cl4O |
Peso molecular |
235.9 g/mol |
Nombre IUPAC |
(2R)-1,1-dichloro-2-[(1S)-2,2-dichlorocyclopropyl]oxycyclopropane |
InChI |
InChI=1S/C6H6Cl4O/c7-5(8)1-3(5)11-4-2-6(4,9)10/h3-4H,1-2H2/t3-,4+ |
Clave InChI |
MNVNZVRAQJBDOJ-ZXZARUISSA-N |
SMILES isomérico |
C1[C@H](C1(Cl)Cl)O[C@H]2CC2(Cl)Cl |
SMILES canónico |
C1C(C1(Cl)Cl)OC2CC2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


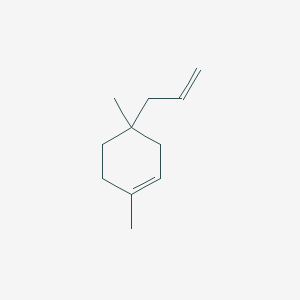
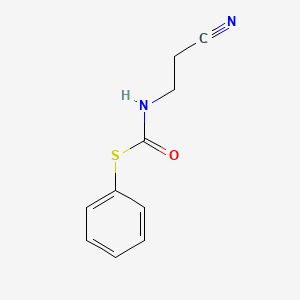
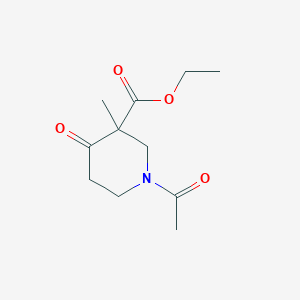
silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)

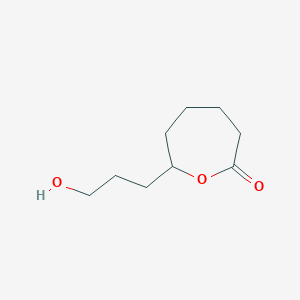
![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
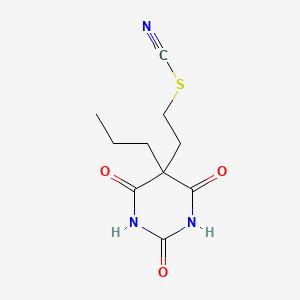
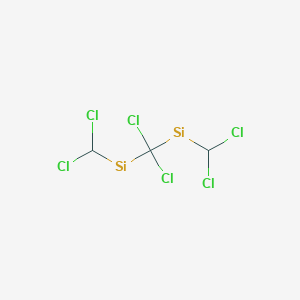
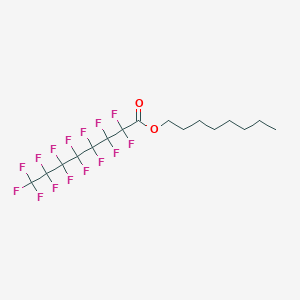
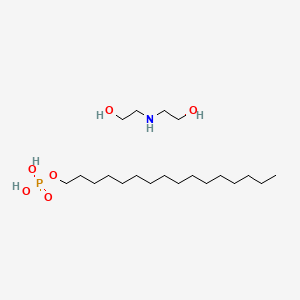
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
